
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of such reactions can be quite high, reaching up to 92% .Molecular Structure Analysis
The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” is characterized by the presence of a 1,3,4-oxadiazol ring attached to a morpholine ring . The InChI code for this compound is 1S/C12H13N3O2.ClH/c1-2-4-9 (5-3-1)11-14-15-12 (17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 267.71 , a melting point of 181-183°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Research has highlighted the antitubercular potential of 1,3,4-oxadiazole derivatives. Modifications of the isoniazid (INH) structure with N-substituted 1,3,4-oxadiazole derivatives have shown significant in vitro activity against various strains of Mycobacterium, including drug-resistant strains. These derivatives offer a pathway for the development of new antitubercular agents with enhanced efficacy and reduced resistance profiles (Asif, 2014).
Therapeutic Potency in Medicinal Chemistry
The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors, eliciting a wide range of bioactivities. These derivatives are being explored for their therapeutic potential across a spectrum of diseases, including cancer, fungal infections, bacterial infections, and more. This indicates the versatility of 1,3,4-oxadiazole-based compounds in drug development and their significant contribution to medicinal chemistry advancements (Verma et al., 2019).
Novel Synthesis and Biological Roles
Innovations in the synthesis of 1,3,4-oxadiazole derivatives are vital for the development of new medicinal species. Recent developments have introduced innovative methods for the synthesis of these derivatives, highlighting their significant medicinal applications over the past 15 years. These advancements are crucial for the exploration of new therapeutic species beneficial to society (Nayak & Poojary, 2019).
Pharmacological Significance
The pharmacological exploration of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives over recent years has demonstrated their potential as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer agents. This review indicates the broad-spectrum bioactivity of oxadiazole derivatives, emphasizing their potential in drug discovery and development (Wang et al., 2022).
Zukünftige Richtungen
The future directions for research on “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by oxadiazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .
Wirkmechanismus
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been recognized as promising scaffolds in medicinal chemistry . They have shown a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
Oxadiazole derivatives have been reported to exhibit their anticancer activity by interacting with cancer cell lines . The interaction of these compounds with their targets leads to changes that result in their therapeutic effects.
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a variety of biochemical pathways due to their wide range of biological activities . The downstream effects of these pathways contribute to the overall therapeutic effect of these compounds.
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that these compounds can induce a variety of molecular and cellular changes.
Biochemische Analyse
Biochemical Properties
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound can bind to specific protein domains, influencing protein conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By influencing gene expression, this compound can alter the expression levels of key regulatory proteins, thereby affecting cellular metabolism and function. Studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and transcriptional activity. These molecular interactions are critical for understanding the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are essential for determining the optimal usage and storage conditions for the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects while exerting significant therapeutic benefits, such as tumor growth inhibition. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility for excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell .
Eigenschaften
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISHVKFAPIUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN=C(O2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
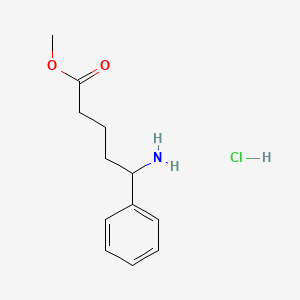
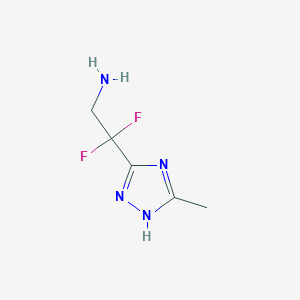
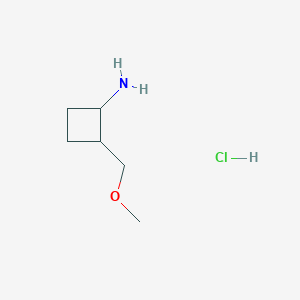
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)

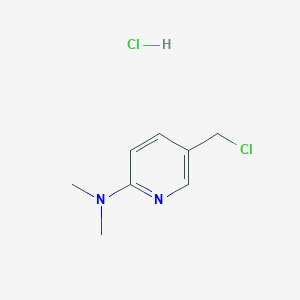
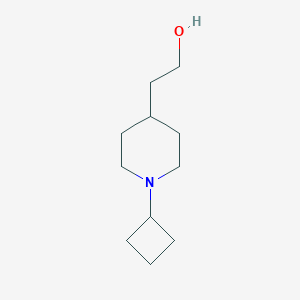



![9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1435565.png)
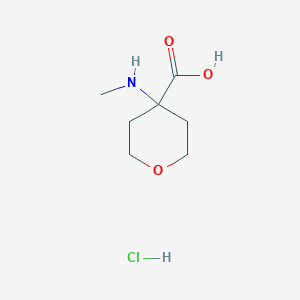
![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
